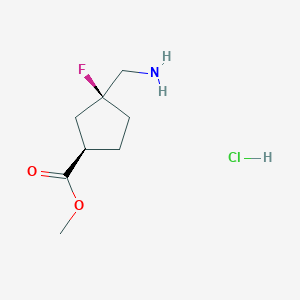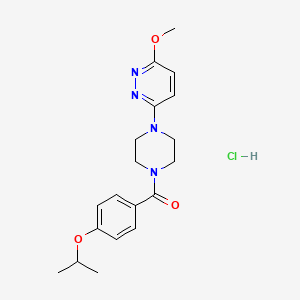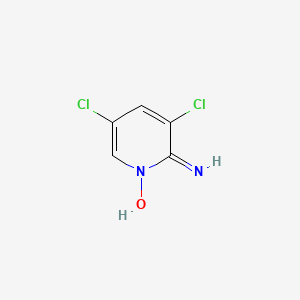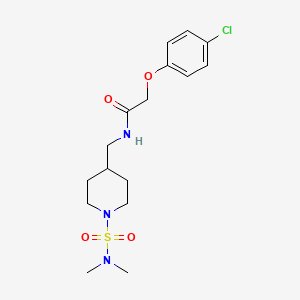
3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzenesulfonamide derivative. Benzenesulfonamides are a class of organic compounds which contain a sulfonamide functional group attached to a benzene ring . They are known for their various biological activities and are used in many medicinal drugs .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine, consists of a benzene ring with a methoxy group (OCH3) and an amine group (NH2) attached to it . The amine group is further substituted with a 2,2,2-trifluoroethyl group .Chemical Reactions Analysis
The chemical reactions of benzenesulfonamides would largely depend on the functional groups present in the specific compound. Generally, sulfonamides can undergo reactions typical for amides, such as hydrolysis, and reactions at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide would depend on its specific structure. For instance, the presence of the highly electronegative fluorine atoms in the trifluoroethyl group could significantly affect the compound’s reactivity and other properties .Scientific Research Applications
Photodynamic Therapy and Photosensitizer Development
A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications. Their photophysical and photochemical properties suggest potential as Type II photosensitizers for cancer treatment, demonstrating the importance of benzenesulfonamide derivatives in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition Studies
Di Fiore et al. (2011) conducted a study on N-substituted benzenesulfonamides, revealing their role as carbonic anhydrase inhibitors (CAIs). These compounds, incorporating different moieties such as N-amino, N-hydroxy, and N-methoxy at the sulfonamide zinc binding group, showed notable inhibition mechanisms. This research underscores the utility of benzenesulfonamide derivatives in exploring enzyme inhibition for potential therapeutic applications (Di Fiore et al., 2011).
Synthetic Methodology and Chemical Interaction Studies
Fonari, Simonov, Wang, Tang, and Ganin (2009) synthesized and studied the interactions of a sulfamide derivative of triphenylmethanol with crown ethers. Their work provides insights into selective interactions and crystal structures, showcasing the versatility of benzenesulfonamide derivatives in synthesizing complex chemical entities and studying their interactions for potential application in materials science and analytical chemistry (Fonari et al., 2009).
Antibacterial Agent Development
Abbasi et al. (2019) explored the synthesis of a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds showed biofilm inhibitory action against Escherichia coli, indicating the potential of benzenesulfonamide derivatives as antibacterial agents. This research highlights the application of these compounds in developing new therapies against bacterial infections (Abbasi et al., 2019).
Antiproliferative Agents for Cancer Therapy
Motavallizadeh et al. (2014) prepared N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds were tested against various tumor cell lines, with certain derivatives showing significant antiproliferative activity. This study exemplifies the role of benzenesulfonamide derivatives in the search for new anticancer agents, demonstrating their potential in targeting tumor cells for therapeutic purposes (Motavallizadeh et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would depend on the specific activities and properties of the compound. Benzenesulfonamides have been widely studied for their medicinal properties, so one potential direction could be the development of new drugs based on the 3-Methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide structure .
Properties
IUPAC Name |
3-methoxy-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO3S/c1-16-7-3-2-4-8(5-7)17(14,15)13-6-9(10,11)12/h2-5,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRNOSKJWEQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)






![(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate](/img/structure/B2601910.png)
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
![7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2601918.png)
![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)
![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)
